[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a bromine atom attached to a benzyl group, which is further connected to an isopropyl-amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps. One common method includes the bromination of benzyl chloride to form 2-bromo-benzyl chloride, which is then reacted with isopropylamine to yield this compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a benzyl-isopropyl-amino-acetic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the isopropyl-amino group play crucial roles in binding to enzymes or receptors, modulating their activity. The acetic acid moiety may also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid can be compared with other similar compounds, such as:
[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
[(2-Bromo-benzyl)-methyl-amino]-acetic acid: The presence of a methyl group instead of an isopropyl group can alter the compound’s steric properties and interactions with molecular targets.
[(2-Bromo-benzyl)-isopropyl-amino]-propionic acid: Substituting the acetic acid moiety with a propionic acid group can affect the compound’s solubility and pharmacokinetics.
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOITTZNOJGPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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